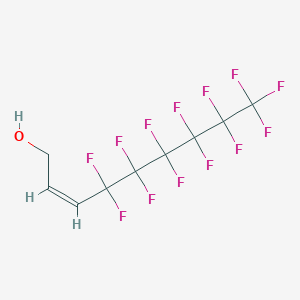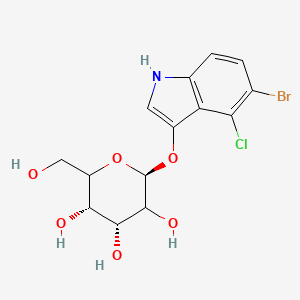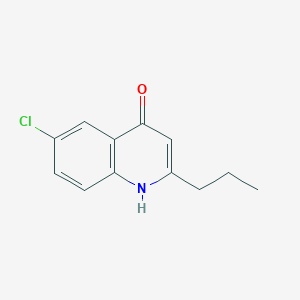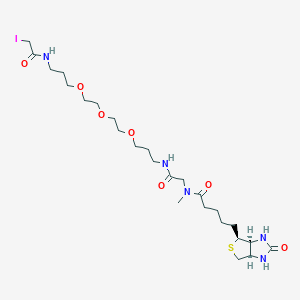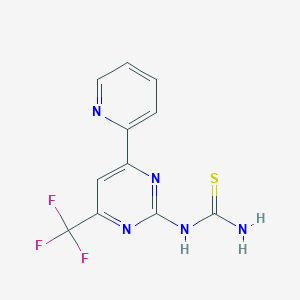
6-(Pyridin-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Pyridin-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential pharmacological activities. The compound consists of a pyrimidine ring substituted with a pyridin-2-yl group, a thioureido group, and a trifluoromethyl group, which collectively contribute to its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Addition of the Thioureido Group: The thioureido group is incorporated through a reaction with thiourea in the presence of a base.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反応の分析
Types of Reactions
6-(Pyridin-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyridin-2-yl or thioureido groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
6-(Pyridin-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-fibrotic, anti-inflammatory, and anti-cancer properties.
作用機序
The mechanism of action of 6-(Pyridin-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or modulate receptors, leading to alterations in cellular signaling pathways. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, thereby reducing collagen synthesis and exerting anti-fibrotic effects .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridin-2-yl and pyrimidine core but lack the thioureido and trifluoromethyl groups.
Thioureido Pyrimidines: Compounds with a thioureido group attached to the pyrimidine ring but without the pyridin-2-yl and trifluoromethyl groups.
Trifluoromethyl Pyrimidines: Pyrimidine derivatives with a trifluoromethyl group but lacking the pyridin-2-yl and thioureido groups.
Uniqueness
6-(Pyridin-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thioureido group contributes to its ability to form hydrogen bonds and interact with biological targets .
特性
分子式 |
C11H8F3N5S |
|---|---|
分子量 |
299.28 g/mol |
IUPAC名 |
[4-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
InChI |
InChI=1S/C11H8F3N5S/c12-11(13,14)8-5-7(6-3-1-2-4-16-6)17-10(18-8)19-9(15)20/h1-5H,(H3,15,17,18,19,20) |
InChIキー |
IEYQJSHJEFTCBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
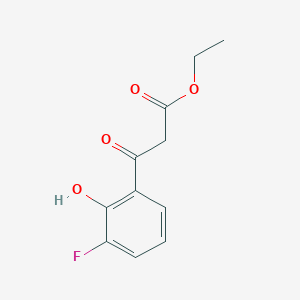
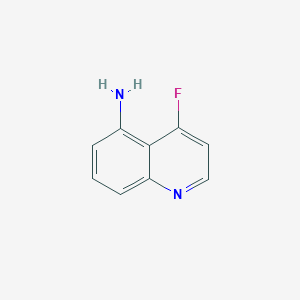
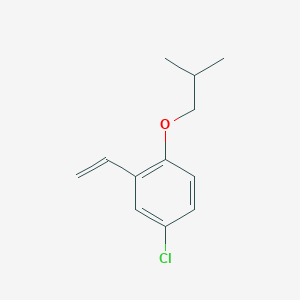

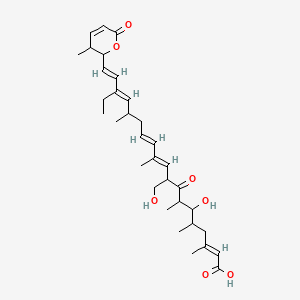
![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine](/img/structure/B13713395.png)

